
CL-387785
Übersicht
Beschreibung
Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Hemmung von EGFR zu untersuchen, das eine entscheidende Rolle bei der Regulation des Zellwachstums und der Zelldifferenzierung spielt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CL-387785 umfasst mehrere Schritte, beginnend mit der Herstellung des Chinazolin-Kerns. Die wichtigsten Schritte umfassen:
Bildung des Chinazolin-Kerns: Dies beinhaltet die Reaktion von 2-Aminobenzonitril mit Formamid, um den Chinazolinring zu bilden.
Bromierung: Der Chinazolin-Kern wird dann mit Brom bromiert, um das Bromatom an der gewünschten Position einzuführen.
Kupplungsreaktion: Das bromierte Chinazolin wird mit 3-Bromanilin gekoppelt, um das gewünschte Produkt zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Überlegungen gehören:
Reaktionstemperatur und -zeit: Optimierung dieser Parameter, um eine maximale Ausbeute zu erzielen.
Reinigung: Verwendung von Techniken wie Umkristallisation und Chromatographie, um reines this compound zu erhalten.
Wissenschaftliche Forschungsanwendungen
CL-387785 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Krebsforschung: Es wird verwendet, um die Hemmung von EGFR in Krebszellen, insbesondere beim nicht-kleinzelligen Lungenkrebs, zu untersuchen.
Zellsignalstudien: Forscher verwenden this compound, um die Rolle von EGFR in Zellsignalwegen zu untersuchen.
Studien zur Arzneimittelresistenz: Es wird verwendet, um Mechanismen der Resistenz gegen EGFR-Inhibitoren zu untersuchen und Strategien zu entwickeln, um diese Resistenz zu überwinden.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Kinaseaktivität des epidermal growth factor receptors irreversibel hemmt. Es bindet kovalent an den Rezeptor und verhindert dessen Autophosphorylierung und die anschließende Aktivierung nachgeschalteter Signalwege. Diese Hemmung führt zu einer reduzierten Zellproliferation und erhöhter Apoptose in Zellen, die EGFR überexprimieren .
Wirkmechanismus
Target of Action
CL-387785, also known as EKI-785 or N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and differentiation . It plays a crucial role in the progression of various types of cancers, including non-small cell lung cancer .
Mode of Action
This compound acts as an irreversible inhibitor of EGFR . It inhibits EGFR kinase activity and blocks EGF-stimulated autophosphorylation of tyrosine residues in the EGFR . This compound covalently binds to the EGFR, thereby blocking EGF-mediated growth in cells .
Biochemical Pathways
The inhibition of EGFR by this compound affects multiple downstream signaling pathways involved in cell proliferation and survival . For instance, it can inhibit the proliferation of cells expressing EGFR or c-ErbB2 . Moreover, this compound has been shown to overcome resistance caused by the T790M mutation in EGFR, which is often associated with resistance to other EGFR inhibitors .
Result of Action
This compound has been shown to suppress cell proliferation in a concentration- and time-dependent manner . It promotes apoptosis (programmed cell death) and reduces cell migration . In non-small cell lung cancer cells, this compound has been shown to suppress invasion and metastasis . Furthermore, it has been found to exhibit a radiosensitizing effect, enhancing the effectiveness of radiation therapy .
Biochemische Analyse
Biochemical Properties
CL-387,785 interacts with the EGFR, a protein that is often overexpressed in various types of cancer cells . It inhibits EGFR kinase activity as well as EGF-stimulated autophosphorylation of tyrosine residues in the EGFR . This interaction is irreversible, meaning that once CL-387,785 binds to the EGFR, it permanently deactivates the receptor .
Cellular Effects
In cellular processes, CL-387,785 has been shown to block EGF-mediated growth in A431 cells . It inhibits the proliferation of cells that overexpress EGFR or c-ErbB2 by covalently binding to the EGFR . This leads to a decrease in cell proliferation and an increase in apoptosis, or programmed cell death .
Molecular Mechanism
At the molecular level, CL-387,785 exerts its effects by binding covalently to the ATP-binding pocket of the EGFR, thereby inhibiting the receptor’s kinase activity . This prevents the EGFR from activating downstream signaling pathways that promote cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CL-387,785 have been observed over time. The compound has been shown to inhibit cell proliferation in a concentration- and time-dependent manner . Over time, cells treated with CL-387,785 show a decrease in proliferation and an increase in apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of CL-387,785 vary with different dosages . At high doses, the compound has been shown to profoundly block the growth of tumors that overexpress EGFR
Metabolic Pathways
Given its role as an EGFR inhibitor, it likely interacts with enzymes and cofactors involved in the EGFR signaling pathway .
Transport and Distribution
Given its role as an EGFR inhibitor, it likely interacts with transporters or binding proteins that are involved in the EGFR signaling pathway .
Subcellular Localization
Given its role as an EGFR inhibitor, it likely localizes to the cell membrane where the EGFR is located
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CL-387785 involves several steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 2-aminobenzonitrile with formamide to form the quinazoline ring.
Bromination: The quinazoline core is then brominated using bromine to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated quinazoline is coupled with 3-bromoaniline to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to achieve maximum yield.
Purification: Using techniques such as recrystallization and chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen
CL-387785 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom in der Verbindung kann durch andere funktionelle Gruppen substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Thiole.
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von this compound mit unterschiedlichen funktionellen Gruppen ergeben .
Vergleich Mit ähnlichen Verbindungen
CL-387785 ist im Vergleich zu anderen EGFR-Inhibitoren aufgrund seines irreversiblen Bindungsmechanismus einzigartig. Ähnliche Verbindungen umfassen:
Gefitinib: Ein reversibler EGFR-Inhibitor.
Erlotinib: Ein weiterer reversibler EGFR-Inhibitor.
Schlussfolgerung
This compound ist eine wertvolle Verbindung in der wissenschaftlichen Forschung, insbesondere in der Untersuchung der EGFR-Hemmung und der Krebsforschung. Sein einzigartiger irreversibler Bindungsmechanismus unterscheidet es von anderen EGFR-Inhibitoren und macht es zu einem wichtigen Werkzeug für das Verständnis und die Überwindung von Arzneimittelresistenz in der Krebstherapie.
Biologische Aktivität
CL-387,785 is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase activity, primarily investigated for its potential in treating various cancers, particularly those associated with aberrant EGFR signaling. This article explores the biological activity of CL-387,785, focusing on its mechanisms of action, efficacy in different cancer cell lines, and relevant case studies.
CL-387,785 functions by covalently binding to the ATP-binding site of the EGFR, inhibiting its kinase activity. This inhibition prevents autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. The compound has demonstrated significant effects on various signaling molecules:
- EGFR : Complete inhibition of phosphorylation at concentrations starting from 100 nM.
- Akt and ERK1/2 : Significant downregulation observed in both parental and gefitinib-resistant cell lines.
- p21 and Cyclin D : Alterations in gene expression were noted, with an increase in p21 and a decrease in Cyclin D levels post-treatment.
Malignant Mesothelioma (MM) Cells
In a study focusing on malignant mesothelioma cells (SPC212), CL-387,785 exhibited a dose- and time-dependent anti-proliferative effect. The viability of these cells was significantly reduced compared to control mesothelial cells (MeT-5A) at lower concentrations. Key findings include:
- Cell Viability : CL-387,785 reduced viability at concentrations as low as 100 nM.
- Signaling Pathways : Suppressed EGF-induced phosphorylation of EGFR, ERK, AKT, STAT3, and STAT5 but did not affect SAPK/JNK or p38 pathways .
Non-Small Cell Lung Cancer (NSCLC)
CL-387,785 has shown promise against NSCLC cell lines harboring EGFR mutations. In particular:
- H3255 GR Cells : These cells are resistant to gefitinib due to the T790M mutation. CL-387,785 was more effective than gefitinib in inhibiting growth and inducing apoptosis .
Cell Line | IC50 (μM) | Sensitivity to CL-387,785 | Notes |
---|---|---|---|
H3255 GR | <0.1 | Sensitive | More effective than gefitinib |
H1975 | <0.1 | Sensitive | Contains L858R-T790M mutations |
A549 | >10 | Resistant | Known to be resistant to gefitinib |
Case Studies
- Resistance Mechanisms :
- HGF-Induced Hyposensitivity :
Eigenschaften
IUPAC Name |
N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYYWOYVBXILOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236539 | |
Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194423-06-8 | |
Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194423-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CL-387785 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CL-387785 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4W27J1Z8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: CL-387,785 is an irreversible inhibitor of the EGFR tyrosine kinase. [] It binds to the ATP-binding site of EGFR and forms a covalent bond with Cys 773, leading to irreversible inhibition of EGFR tyrosine kinase activity. []
ANone: CL-387,785 binding to EGFR leads to the inhibition of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. [, , ] This inhibition results in decreased cell proliferation, increased apoptosis, and reduced tumor growth. [, , , , , ]
ANone: The provided research papers primarily focus on the biological activity of CL-387,785 and do not provide specific details on its material compatibility or stability under various conditions.
ANone: CL-387,785 functions as an enzyme inhibitor and does not display inherent catalytic properties. Its primary mechanism of action involves binding to and blocking the activity of the EGFR tyrosine kinase.
ANone: Molecular modeling has been used to study the interaction of CL-387,785 with EGFR. [, ] These studies provided insights into the binding mode of CL-387,785 and its ability to overcome the resistance conferred by the T790M mutation.
ANone: While the provided papers don't delve into specific structural modifications of CL-387,785, they do highlight the impact of EGFR mutations on its efficacy. [, , ] For instance, the T790M mutation in EGFR reduces the sensitivity to reversible EGFR inhibitors but not CL-387,785. [, ] Additionally, research on similar quinazoline derivatives suggests that modifications with biarylamino groups at the 4-position can negatively impact autophagic clearance. []
ANone: The provided research papers focus on the biological activity of CL-387,785 and do not provide detailed information on its stability under various conditions or specific formulation strategies.
ANone: The provided research articles primarily focus on the preclinical investigation of CL-387,785 and do not cover details regarding specific SHE regulations or compliance requirements.
ANone: While not extensively detailed, some studies suggest that the route of administration can affect the bioavailability of CL-387,785. [] Oral administration may lead to lower bioavailability compared to intraperitoneal administration, potentially due to factors like first-pass metabolism.
ANone: CL-387,785 demonstrates a clear relationship between its pharmacodynamic and in vivo effects. Inhibition of EGFR phosphorylation and downstream signaling correlates with reduced tumor growth and increased apoptosis in preclinical models. [, , , , ]
ANone: CL-387,785 has shown efficacy in various in vitro and in vivo models of EGFR-mutant cancers. These include cell lines such as H1975, HCC827, and PC-9, as well as xenograft models of lung adenocarcinoma. [, , , , , , , ]
ANone: CL-387,785 treatment leads to cell cycle arrest primarily at the G0/G1 phase in various cancer cell lines. [, , ] Furthermore, it induces apoptosis in these cells, as evidenced by increased PARP cleavage and Annexin V staining. [, , ]
ANone: While CL-387,785 can overcome the T790M-mediated resistance seen with reversible EGFR TKIs, research has identified novel EGFR mutations, such as L718Q, L844V, and C797S, which can confer resistance to CL-387,785. [, ] Additionally, other resistance mechanisms include MET amplification and activation of alternative signaling pathways like HGF/MET. [, ]
ANone: The provided research papers primarily focus on the preclinical investigation of CL-387,785 and do not contain comprehensive data regarding its toxicity profile in humans.
ANone: The provided research papers do not provide information about drug delivery, biomarkers, analytical methods, environmental impact, dissolution/solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, or cross-disciplinary applications for CL-387,785.
ANone: Intriguingly, research indicates that CL-387,785 might have potential in Alzheimer's disease treatment. [, ] It was found that CL-387,785 can modulate autophagy, a cellular process implicated in AD pathogenesis, and improve cognitive function in a mouse model of AD. This highlights the potential for cross-disciplinary applications of this EGFR inhibitor.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.